The Pivotal Role of Myristoyl-L-carnitine Chloride in Cellular Energy Metabolism: A Technical Guide
The Pivotal Role of Myristoyl-L-carnitine Chloride in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a critical role in cellular energy homeostasis. As an ester of L-carnitine and myristic acid, its primary function is to facilitate the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. This technical guide provides a comprehensive overview of the core functions of Myristoyl-L-carnitine chloride in cellular energy metabolism, detailing its mechanism of action, impact on key metabolic pathways, and its emerging role as a modulator of cellular signaling. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the associated biochemical pathways and experimental workflows.
Introduction
Cellular energy production is a complex and highly regulated process, with fatty acids serving as a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. The mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a specialized transport system. L-carnitine and its acylated derivatives are central to this process, acting as carriers for fatty acyl groups into the mitochondrial matrix. Myristoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine that has garnered significant interest for its role in metabolic health and potential therapeutic applications.[1][2] This guide delves into the technical aspects of Myristoyl-L-carnitine chloride's function, providing a resource for researchers and professionals in the field of metabolic research and drug development.
Mechanism of Action: The Carnitine Shuttle
The primary role of Myristoyl-L-carnitine chloride in cellular energy metabolism is intrinsically linked to the carnitine shuttle , a multi-enzyme system responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[3][4]
The process can be broken down into three key steps:
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Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to its coenzyme A (CoA) derivative, myristoyl-CoA, by the enzyme acyl-CoA synthetase.
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Formation of Myristoyl-L-carnitine: On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.[5] This is the rate-limiting step in long-chain fatty acid oxidation.
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Translocation and β-oxidation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) .[3] Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) catalyzes the reverse reaction, transferring the myristoyl group back to CoA to reform myristoyl-CoA and free L-carnitine. The regenerated myristoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.[6]
Figure 1: The Carnitine Shuttle for Myristic Acid Transport.
Quantitative Impact on Cellular Bioenergetics
While specific quantitative data for Myristoyl-L-carnitine chloride is limited in publicly available literature, the effects of L-carnitine supplementation on cellular bioenergetics provide a strong inferential basis. Supplementation with L-carnitine has been shown to increase fatty acid oxidation, leading to measurable changes in oxygen consumption and ATP production.[7][8][9]
| Parameter | Effect of L-carnitine Supplementation | Typical Method of Measurement | Reference |
| Oxygen Consumption Rate (OCR) | Increased mitochondrial respiration. | Seahorse XF Analyzer | [1] |
| ATP Production | Increased ATP levels, particularly under conditions of high fatty acid availability. | Bioluminescence ATP Assay | [10][11] |
| Fatty Acid Oxidation (FAO) | Enhanced rate of β-oxidation of long-chain fatty acids. | Radiolabeled fatty acid assays, Seahorse XF FAO Assay | [12] |
| CPT1 Activity | L-carnitine is a substrate, and its availability can influence enzyme kinetics. | Radiometric or spectrophotometric assays | [13] |
| Gene Expression | May alter the expression of genes involved in fatty acid metabolism, such as CPT1 and CPT2. | qPCR, RNA-seq | [1] |
Role in Cellular Signaling
Emerging evidence suggests that beyond its direct role in fatty acid transport, L-carnitine and its acyl esters can influence key cellular signaling pathways that regulate metabolism, cell growth, and survival. The primary pathways of interest in the context of energy metabolism are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.
AMP-activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[14] Activation of AMPK promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes that consume ATP. L-carnitine supplementation has been shown to activate AMPK signaling, which in turn can lead to increased expression of genes involved in fatty acid oxidation, such as those encoding for CPT1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[15][16] The myristoylation of the AMPK β-subunit has been shown to be important for transducing metabolic stress signals.[14]
Figure 2: Potential role of Myristoyl-L-carnitine in AMPK signaling.
Mechanistic Target of Rapamycin (mTOR) Signaling
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to nutrient availability.[17] Generally, mTOR is activated under nutrient-rich conditions and promotes anabolic processes. There is evidence of crosstalk between the AMPK and mTOR pathways, where AMPK can inhibit mTOR signaling.[17][18] By promoting fatty acid oxidation and potentially activating AMPK, Myristoyl-L-carnitine could indirectly contribute to the inhibition of mTOR signaling, thereby shifting the cellular metabolic state from anabolic to catabolic.
Figure 3: Indirect influence of Myristoyl-L-carnitine on mTOR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of Myristoyl-L-carnitine chloride in cellular energy metabolism.
Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure real-time oxygen consumption, providing insights into mitochondrial respiration.
Materials:
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Seahorse XF Analyzer (e.g., XFe96 or XF Pro)
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Seahorse XF Cell Culture Microplates
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Seahorse XF Calibrant
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Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
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Myristoyl-L-carnitine chloride stock solution
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Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
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Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
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Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
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Cell Treatment: On the day of the assay, replace the growth medium with pre-warmed assay medium containing the desired concentrations of Myristoyl-L-carnitine chloride or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours) in a non-CO2 37°C incubator.
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Assay Execution:
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Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.
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Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
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The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
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Data Analysis:
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Analyze the OCR data using the Seahorse Wave software. Compare the different respiratory parameters between cells treated with Myristoyl-L-carnitine chloride and the vehicle control.
References
- 1. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. ATP production and TCA activity are stimulated by propionyl-L-carnitine in the diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial bioenergetic profile in response to L-Carnitine as a clue for vitality of in vitro produced bovine embryos cultured under serum enriched conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. L-carnitine treatment improves cardiac performance and restores high-energy phosphate pools in cardiomyopathic Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Subunit myristoylation is the gatekeeper for initiating metabolic stress sensing by AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. esmed.org [esmed.org]
- 16. mdpi.com [mdpi.com]
- 17. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the mTOR pathway uncouples the efficacy and toxicity of PD-1 blockade in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
